3-Bromo-6-(trifluoromethyl)quinolin-7-ol
Description
3-Bromo-6-(trifluoromethyl)quinolin-7-ol (CAS: 2086769-01-7) is a halogenated quinoline derivative featuring a bromo (-Br) substituent at position 3, a trifluoromethyl (-CF₃) group at position 6, and a hydroxyl (-OH) group at position 5. The quinoline core, a bicyclic aromatic system with a nitrogen atom, confers rigidity and electronic diversity, making this compound a valuable building block in medicinal chemistry and materials science . Its molecular weight is approximately 316.08 g/mol (calculated based on formula C₁₀H₅BrF₃NO). The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyl group enables hydrogen bonding, influencing solubility and intermolecular interactions. This compound is listed by multiple suppliers (e.g., PharmaBlock Sciences) for use in drug discovery pipelines, particularly in the synthesis of kinase inhibitors and antimicrobial agents .
Properties
Molecular Formula |
C10H5BrF3NO |
|---|---|
Molecular Weight |
292.05 g/mol |
IUPAC Name |
3-bromo-6-(trifluoromethyl)quinolin-7-ol |
InChI |
InChI=1S/C10H5BrF3NO/c11-6-1-5-2-7(10(12,13)14)9(16)3-8(5)15-4-6/h1-4,16H |
InChI Key |
VMKBFFKDLJWPTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC=C1Br)O)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Core Structure: Quinoline derivatives (e.g., the target compound) exhibit larger aromatic systems compared to pyridine analogs (e.g., 3-bromo-6-(trifluoromethoxy)pyridin-2-amine), enhancing π-π stacking in biological targets .
Functional Groups: The hydroxyl group in this compound distinguishes it from nitro- or imino-substituted quinolines (e.g., 6-Bromo-7-fluoro-3-nitroquinolin-4-ol), which exhibit higher electrophilicity but lower metabolic stability .
Trifluoromethyl vs. Trifluoromethoxy : The -CF₃ group (in the target compound) is more electron-withdrawing than -OCF₃ (in pyridin-2-amine derivatives), altering electronic density and reactivity .
Physicochemical and Spectral Properties
- Tautomerism: Unlike 8-((phenylimino)methyl)quinolin-7-ol, which exists in enol and keto forms in solution, this compound lacks tautomeric diversity due to its fixed hydroxyl group .
- Solubility: The hydroxyl group improves aqueous solubility compared to non-hydroxylated analogs like 3-bromo-6-(trifluoromethyl)quinoline (CAS: 2086769-01-7), which is more lipophilic .
- Spectral Behavior: Pyrazoloquinolinones (e.g., DK-IV-22-1) exhibit unique fluorescence due to their fused pyrazole ring, a feature absent in the target compound .
Limitations and Advantages
- Advantages of this compound: Combines metabolic stability (-CF₃) with synthetic versatility (-OH, -Br).
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